Ethyl 2-(dimethylamino)-2-(naphthalen-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(dimethylamino)-2-(naphthalen-1-yl)acetate is an organic compound that belongs to the class of esters It contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon, and a dimethylamino group, which is a functional group containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(dimethylamino)-2-(naphthalen-1-yl)acetate typically involves the esterification of 2-(dimethylamino)-2-(naphthalen-1-yl)acetic acid with ethanol. This reaction can be catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the reactants in the presence of the acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(dimethylamino)-2-(naphthalen-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May be used in the study of biological pathways involving esters and amines.
Industry: Used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(dimethylamino)-2-(naphthalen-1-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the naphthalene ring can engage in π-π stacking interactions. These interactions can modulate the activity of biological molecules and pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(dimethylamino)-2-(phenyl)acetate
- Ethyl 2-(dimethylamino)-2-(naphthalen-2-yl)acetate
- Ethyl 2-(methylamino)-2-(naphthalen-1-yl)acetate
Comparison
Ethyl 2-(dimethylamino)-2-(naphthalen-1-yl)acetate is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties compared to phenyl or other aromatic rings
Biological Activity
Ethyl 2-(dimethylamino)-2-(naphthalen-1-yl)acetate, a compound with a unique structural profile, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a naphthalene moiety, which is known for its role in enhancing the lipophilicity and biological activity of organic compounds. The dimethylamino group contributes to its pharmacological properties, potentially influencing its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. This inhibition can lead to increased levels of acetylcholine, affecting neural signaling pathways .
- Antiproliferative Effects : Research indicates that compounds with similar structures can exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives with naphthalene moieties have been shown to disrupt microtubule dynamics by binding to tubulin, leading to cell cycle arrest and apoptosis .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and structurally related compounds:
Compound | Cell Line Tested | IC50 (nM) | Mechanism of Action |
---|---|---|---|
This compound | MDA-MB-231 (Breast Cancer) | TBD | Microtubule disruption |
Similar Naphthalene Derivative | T-47D (Breast Cancer) | 3.14 - 4.92 | Apoptosis induction |
Naphthalene-based Compound | A549 (Lung Cancer) | 1.7 - 38 | Tubulin binding |
Dimethylamino Analog | HT-29 (Colon Cancer) | 443 ± 29 | Caspase activation |
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the antiproliferative effects of various naphthalene derivatives against breast cancer cell lines MDA-MB-231 and T-47D. The results indicated that compounds similar to this compound exhibited potent cytotoxicity with IC50 values ranging from low micromolar to single-digit nanomolar levels .
- Mechanistic Insights : Further research has suggested that these compounds induce apoptosis through caspase activation while disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase . These findings highlight the potential for developing new anticancer therapies based on this compound's structure.
- Neuropharmacological Effects : The inhibition of AChE by structurally related compounds suggests that this compound may also possess neuropharmacological properties, potentially impacting conditions like Alzheimer's disease .
Properties
Molecular Formula |
C16H19NO2 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
ethyl 2-(dimethylamino)-2-naphthalen-1-ylacetate |
InChI |
InChI=1S/C16H19NO2/c1-4-19-16(18)15(17(2)3)14-11-7-9-12-8-5-6-10-13(12)14/h5-11,15H,4H2,1-3H3 |
InChI Key |
GKOCZEPNEWRZAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC2=CC=CC=C21)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.